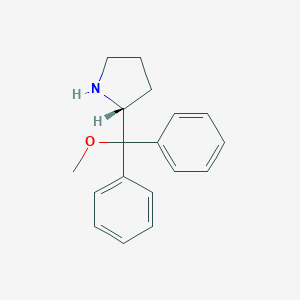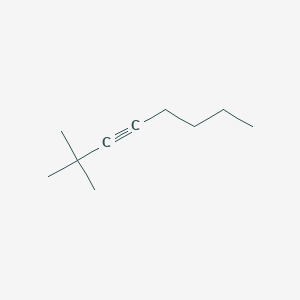
2,2-Dimethyl-3-octyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-octyne, also known as DMDO, is a highly reactive organic compound that is widely used in various scientific research applications. DMDO is a versatile reagent that can be used for a variety of chemical transformations, including oxidation, epoxidation, and halogenation.
作用機序
The mechanism of action of 2,2-Dimethyl-3-octyne involves the transfer of oxygen atoms from the 2,2-Dimethyl-3-octyne molecule to the substrate. 2,2-Dimethyl-3-octyne is a highly reactive species that can undergo a variety of reactions, including epoxidation, halogenation, and oxidation. The reaction mechanism of 2,2-Dimethyl-3-octyne is complex and involves the formation of various intermediates.
Biochemical and Physiological Effects:
2,2-Dimethyl-3-octyne has been shown to have a variety of biochemical and physiological effects. 2,2-Dimethyl-3-octyne has been shown to induce oxidative stress in cells, leading to DNA damage and cell death. 2,2-Dimethyl-3-octyne has also been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
2,2-Dimethyl-3-octyne has several advantages for lab experiments. It is a highly reactive species that can be used for a variety of chemical transformations. 2,2-Dimethyl-3-octyne is also relatively easy to synthesize and can be obtained in high yields. However, 2,2-Dimethyl-3-octyne is a highly reactive and unstable compound that requires careful handling. 2,2-Dimethyl-3-octyne is also toxic and can be hazardous if not handled properly.
将来の方向性
There are several future directions for the research on 2,2-Dimethyl-3-octyne. One area of research is the development of new synthetic methods for 2,2-Dimethyl-3-octyne. Another area of research is the investigation of the mechanism of action of 2,2-Dimethyl-3-octyne, and the development of new applications for 2,2-Dimethyl-3-octyne in organic synthesis. Additionally, there is a need for further research on the biochemical and physiological effects of 2,2-Dimethyl-3-octyne, and its potential use in cancer therapy.
合成法
2,2-Dimethyl-3-octyne can be synthesized by the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dione (2,2-Dimethyl-3-octyne) with acetylene in the presence of a palladium catalyst. The reaction is carried out under high pressure and high temperature conditions. The yield of 2,2-Dimethyl-3-octyne is typically around 50-60%.
科学的研究の応用
2,2-Dimethyl-3-octyne is widely used in various scientific research applications. One of the most important applications of 2,2-Dimethyl-3-octyne is in the field of organic synthesis. 2,2-Dimethyl-3-octyne can be used as an oxidizing agent for the conversion of alkenes to epoxides, and for the oxidation of alcohols to aldehydes and ketones. 2,2-Dimethyl-3-octyne can also be used in the halogenation of alkenes, and for the synthesis of α-haloketones.
特性
CAS番号 |
19482-57-6 |
|---|---|
製品名 |
2,2-Dimethyl-3-octyne |
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC名 |
2,2-dimethyloct-3-yne |
InChI |
InChI=1S/C10H18/c1-5-6-7-8-9-10(2,3)4/h5-7H2,1-4H3 |
InChIキー |
XBLMXBDWMYMTLK-UHFFFAOYSA-N |
SMILES |
CCCCC#CC(C)(C)C |
正規SMILES |
CCCCC#CC(C)(C)C |
同義語 |
2,2-Dimethyl-3-octyne. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








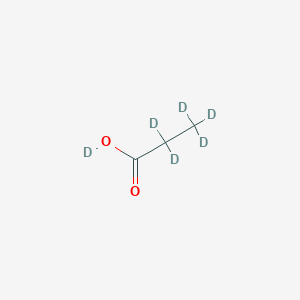


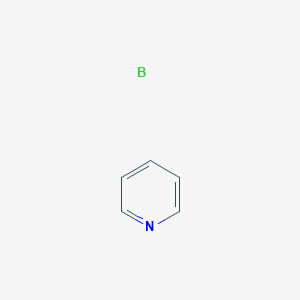
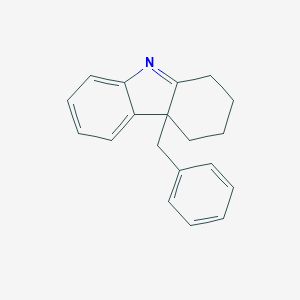
![(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B106809.png)
